molecular formula C10H13BrO3 B8233107 1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene

1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene

Cat. No.: B8233107
M. Wt: 261.11 g/mol
InChI Key: ZKARAWHIQJCCTI-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C11H15BrO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a 2-methoxyethoxy group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-methoxy-4-(2-methoxyethoxy)benzene. The reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial production often employs continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.

    Reduction: The major product is 2-methoxy-4-(2-methoxyethoxy)benzene.

Scientific Research Applications

1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

    Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1-bromo-2-methoxy-4-(2-methoxyethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy and 2-methoxyethoxy groups can participate in various chemical transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

1-bromo-2-methoxy-4-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-5-6-14-8-3-4-9(11)10(7-8)13-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKARAWHIQJCCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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